molecular formula C16H15NO3 B5740800 2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

Cat. No.: B5740800
M. Wt: 269.29 g/mol
InChI Key: QWGZGSYSSZEZKL-UHFFFAOYSA-N
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Description

2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with 2-chloromethylbenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[4-(carboxymethyl)-2-methoxyphenoxy]methyl}benzoic acid.

    Reduction: Formation of 2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydroxymethyl)benzonitrile
  • 2-methoxyphenol
  • 2-chloromethylbenzonitrile

Uniqueness

2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-16-8-12(10-18)6-7-15(16)20-11-14-5-3-2-4-13(14)9-17/h2-8,18H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGZGSYSSZEZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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